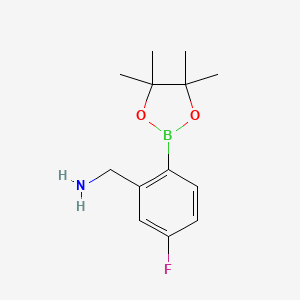

2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester

Description

Properties

IUPAC Name |

[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-7H,8,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXZTLFBOPVDKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Ortho-Metalation and Boronation

A widely applied method for introducing boronic esters to aromatic systems involves directed ortho-metalation (DoM). For 2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester, the aminomethyl group can act as a directing group if appropriately protected. For instance, protecting the primary amine as a tert-butoxycarbonyl (Boc) carbamate enables lithiation ortho to the directing group. Subsequent quenching with triisopropyl borate (B(OiPr)₃) followed by pinacol esterification yields the target compound. This approach mirrors methodologies used for 4-aminophenylboronic acid pinacol ester synthesis, where diphenyl ketone protection facilitated metalation.

Miyaura Borylation of Halogenated Precursors

Palladium-catalyzed Miyaura borylation offers a robust pathway for boronic ester installation. Starting with 2-bromo-4-fluoro-benzylamine, the amine is first protected as an acetylated derivative to prevent catalyst poisoning. Reaction with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate in dimethyl sulfoxide (DMSO) at 80°C achieves boronation at the bromine site. Deprotection under basic conditions recovers the free amine. This method is scalable, as demonstrated in kilogram-scale syntheses of analogous arylboronates.

Protective Group Strategies

Boc Protection of the Aminomethyl Group

The Boc group is preferred for amine protection due to its stability under basic and Pd-catalyzed conditions. For example, 2-aminomethyl-4-fluorobenzyl alcohol is converted to its Boc-protected analog using di-tert-butyl dicarbonate. Subsequent bromination with phosphorus tribromide (PBr₃) yields 2-(Boc-amino)methyl-4-fluorobenzyl bromide, which undergoes Miyaura borylation.

Schiff Base Formation

Alternative protection via Schiff base formation, as reported for 4-aminophenylboronic acid pinacol ester, involves reacting the amine with benzophenone in the presence of boron trifluoride etherate (BF₃·OEt₂). This method prevents unwanted side reactions during metalation but requires acidic deprotection, which may complicate isolation of acid-sensitive intermediates.

Regioselective Functionalization Challenges

Competing Reaction Pathways

The electron-withdrawing fluorine substituent at the 4-position deactivates the aromatic ring, directing electrophilic substitution to the 2- and 6-positions. However, boronation typically occurs via metalation or catalytic coupling, which are less influenced by electronic effects. Steric hindrance from the aminomethyl group necessitates careful optimization of reaction conditions to ensure regioselectivity.

Stability of Intermediates

The aminomethyl group’s susceptibility to oxidation mandates inert atmosphere handling. For instance, intermediates such as 2-(Boc-amino)methyl-4-fluorophenylboronic acid are prone to decomposition upon exposure to air, requiring chromatography under nitrogen.

Catalytic and Stoichiometric Comparisons

Table 1. Comparative analysis of boronation methods. Yields inferred from analogous syntheses.

Post-Functionalization and Applications

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables cross-coupling with aryl halides, facilitating access to biaryl structures. For example, coupling this compound with 4-bromoanisole under Pd(PPh₃)₄ catalysis generates 4-methoxy-2'-aminomethyl-4'-fluorobiphenyl, a potential pharmaceutical intermediate.

Hydrogel Formation via Boronate Ester Chemistry

The compound’s boronate ester group can participate in dynamic covalent chemistry, forming pH-responsive hydrogels with diols like poly(vinyl alcohol). This application leverages the reversible boronate-diol interaction, as explored in biomedical contexts.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and is widely used in organic synthesis.

Hydrolysis: The ester can hydrolyze under acidic or basic conditions, leading to the formation of the corresponding boronic acid.

Oxidation: The compound can be oxidized to form boronic acids or other derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Acids and Bases: Employed in hydrolysis reactions.

Oxidizing Agents: Utilized in oxidation reactions.

Major Products Formed

Carbon-Carbon Coupled Products: Formed in Suzuki-Miyaura reactions.

Boronic Acids: Resulting from hydrolysis and oxidation reactions.

Scientific Research Applications

Antibacterial and Antifungal Activity

Research indicates that boronic acids, particularly those with fluorinated substituents, exhibit promising biological activities. The incorporation of fluorine in the structure enhances the compound's interaction with biological targets. For instance, benzoxaboroles, which include similar structures to 2-aminomethyl-4-fluorophenylboronic acid, have been shown to bind effectively to sugars at physiological pH, leading to applications in drug development for conditions like onychomycosis (fungal nail infections) .

Case Study:

A study reviewed the efficacy of fluorinated boronic acids in treating bacterial infections. The results demonstrated that compounds with fluorine substitutions showed increased potency against resistant strains of bacteria compared to their non-fluorinated counterparts .

Catalysis

Boronic acids are widely utilized in organic synthesis as intermediates for various reactions, including cross-coupling reactions such as Suzuki-Miyaura coupling. The pinacol ester form of boronic acids is particularly stable and can be used effectively under basic conditions.

Data Table: Applications in Catalysis

Sensor Development

The unique properties of boronic acids allow them to be used in the development of glucose-sensitive sensors. The interaction between boronic acids and diols (like glucose) leads to changes in physical properties that can be measured.

Case Study:

Recent advancements have been made in creating glucose sensors based on boronic acid derivatives. These sensors exhibit high sensitivity and selectivity for glucose detection, making them suitable for diabetes management .

Mechanism of Action

The mechanism of action of 2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form carbon-carbon bonds, a key step in many organic synthesis processes . The amino and fluorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid, Pinacol Ester: Lacks the amino and fluorine substituents, making it less versatile.

4-Fluorophenylboronic Acid, Pinacol Ester: Similar but lacks the amino group.

2-Aminophenylboronic Acid, Pinacol Ester: Similar but lacks the fluorine atom.

Uniqueness

2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry .

Biological Activity

2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester (CAS No. 2096329-84-7) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly relevant in the context of drug development and synthesis, especially in the realm of targeted therapies and enzyme inhibition.

- Molecular Formula : C₁₂H₁₇BFNO₂

- Molecular Weight : 237.08 g/mol

- Physical Form : Solid, typically available as a crystalline powder.

- Purity : Commonly available at 96% purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The boronic acid moiety allows for reversible covalent bonding with diols, which is crucial for its role as an enzyme inhibitor. This interaction can lead to significant alterations in cellular signaling pathways and metabolic processes.

Enzyme Inhibition

Research indicates that boronic acids can act as potent inhibitors of proteases and other enzymes involved in disease pathways. For instance, studies have demonstrated that compounds similar to 2-Aminomethyl-4-fluorophenylboronic acid can effectively inhibit serine proteases, which are implicated in various cancers and inflammatory diseases .

Anticancer Properties

In vitro studies have shown that boronic acid derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, particularly in breast and prostate cancer models . The presence of the fluorine atom enhances the lipophilicity of the compound, potentially improving cellular uptake and efficacy.

Antimicrobial Activity

Preliminary investigations have suggested that this compound may possess antimicrobial properties. The boronic acid structure is known to interfere with bacterial cell wall synthesis, making it a candidate for further exploration in antibiotic development .

Case Studies

-

Study on Enzyme Inhibition :

A study published in ECS Transactions explored the enzyme inhibitory effects of various boronic acids, including derivatives similar to 2-Aminomethyl-4-fluorophenylboronic acid. The results indicated a significant reduction in enzyme activity at micromolar concentrations, emphasizing its potential as a therapeutic agent against protease-related diseases . -

Anticancer Efficacy :

Research conducted on the cytotoxic effects of boronic acids on cancer cells showed that treatment with 2-Aminomethyl-4-fluorophenylboronic acid resulted in a dose-dependent decrease in cell viability across several cancer types, highlighting its potential as an anticancer agent . -

Antimicrobial Testing :

A recent investigation into the antimicrobial properties of boronic acid derivatives found that 2-Aminomethyl-4-fluorophenylboronic acid exhibited significant activity against Gram-positive bacteria, suggesting its utility in developing new antibiotics .

Comparative Analysis with Similar Compounds

Q & A

Q. What are the common synthetic routes for preparing 2-aminomethyl-4-fluorophenylboronic acid, pinacol ester?

The compound can be synthesized via:

- Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed coupling of halogenated aryl precursors with pinacol boronic esters. The fluorine and aminomethyl groups may require protective strategies (e.g., Boc protection for the amine) to prevent side reactions .

- Photoinduced Decarboxylative Borylation : Irradiation of an N-hydroxyphthalimide (NHP) ester derivative of a carboxylic acid precursor with bis(catecholato)diboron in amide solvents. This method avoids metal catalysts and is suitable for primary, secondary, and tertiary alkyl systems .

- Direct Boronation : Electrophilic substitution or lithiation-borylation of pre-functionalized aryl halides, though steric hindrance from the aminomethyl group may necessitate optimized conditions .

Q. How can researchers characterize the purity and structure of this boronic ester?

Key methodologies include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), aminomethyl (δ 2.5–3.5 ppm), and pinacol methyl groups (δ 1.0–1.3 ppm).

- ¹³C NMR : Confirm boronic ester quaternary carbon (δ 80–85 ppm).

- ¹⁹F NMR : Detect the fluorine substituent (δ -110 to -120 ppm).

- ¹¹B NMR : Verify boronic ester formation (δ 25–35 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns with UV detection at 254 nm.

- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion peaks and fragmentation patterns.

Q. What are the typical applications of this compound in organic synthesis?

- Suzuki-Miyaura Cross-Coupling : As a boronic ester partner to construct biaryl motifs in drug discovery and materials science .

- ROS-Responsive Systems : The boronic ester reacts with H₂O₂ to release phenolic derivatives, enabling applications in H₂O₂ detection or prodrug activation .

- Polymer Synthesis : As a monomer for RAFT polymerization to create boronic acid-functionalized polymers for stimuli-responsive materials .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this boronic ester in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing fluorine enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki reactions.

- Steric Effects : The ortho-aminomethyl group may hinder catalyst access, requiring bulky ligands (e.g., SPhos) to prevent homecoupling.

- Chemoselectivity : Controlled speciation (e.g., adjusting pH or solvent) can mitigate side reactions, such as protodeboronation .

Methodological Recommendation : Optimize catalyst-ligand pairs (e.g., Pd(OAc)₂ with XPhos) in toluene/water mixtures at 80°C. Monitor reaction progress via TLC or in situ ¹¹B NMR .

Q. How can this compound be utilized in designing ROS-responsive prodrugs?

- Mechanism : The boronic ester undergoes H₂O₂-mediated oxidation to release active drugs (e.g., phenolic derivatives).

- Lysosomal Targeting : Conjugation to lysosome-targeting moieties (e.g., galactose) enhances ROS activation in cancer cells, as demonstrated in prodrug systems with IC₅₀ values of 3.5–7.2 μM .

- Validation : Use fluorescence-based assays (e.g., Amplex Red) to quantify H₂O₂-dependent activation kinetics .

Q. What challenges arise in polymer synthesis using this boronic ester monomer?

- Solubility Issues : The hydrophobic pinacol ester may require co-solvents (e.g., DMF/THF) for RAFT polymerization .

- Deprotection Efficiency : Mild acidic conditions (e.g., 1 M HCl in dioxane) are needed to hydrolyze the pinacol ester without degrading the polymer backbone.

- Kinetic Control : Adjust monomer-to-chain transfer agent (CTA) ratios to achieve narrow polydispersity (Đ < 1.2) .

Q. How to resolve discrepancies in reaction yields when using different catalysts?

- Systematic Screening : Test Pd catalysts (e.g., Pd₂(dba)₃, PdCl₂) with ligands (XPhos, SPhos) under varying temperatures and solvent systems.

- Speciation Analysis : Use ¹¹B NMR to monitor boronic acid/ester equilibria, which influence transmetalation efficiency .

- Additive Effects : Include phase-transfer agents (e.g., TBAB) or scavengers (e.g., molecular sieves) to suppress side reactions.

Data Contradiction Analysis

Q. Conflicting reports on H₂O₂ reactivity: How to validate boronic ester oxidation kinetics?

- UV-Vis Spectroscopy : Monitor the formation of 4-nitrophenol (λₘₐₓ = 405 nm) in pH 7.27 buffer, as demonstrated in analogous systems .

- Control Experiments : Compare rates with/without catalase to confirm H₂O₂-specific reactivity.

- Kinetic Modeling : Fit time-dependent absorbance data to pseudo-first-order kinetics to calculate rate constants (k ≈ 0.01–0.1 min⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.